Fmoc-Lys(Boc)-Bt is a derivative of lysine commonly used in peptide synthesis. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyloxycarbonyl (Boc) protecting group on the side chain. This compound serves as a standard reagent for incorporating lysine into peptide sequences, facilitating the synthesis of peptides with specific structural and functional properties.
The synthesis of Fmoc-Lys(Boc)-Bt typically involves solid-phase peptide synthesis techniques, where the Fmoc and Boc groups are sequentially added and removed. The Fmoc group is stable under acidic conditions, allowing for its use in automated synthesizers without the need for harsh reagents like anhydrous hydrogen fluoride, which was common in older methods.
Fmoc-Lys(Boc)-Bt has a complex molecular structure characterized by its two protecting groups and the lysine backbone. The chemical formula is with a molecular weight of approximately 468.5 g/mol.
In peptide synthesis using Fmoc-Lys(Boc)-Bt:
The reactions are typically monitored using high-performance liquid chromatography to ensure purity and yield throughout the synthesis process .
The mechanism of action for Fmoc-Lys(Boc)-Bt in peptide synthesis involves:
The efficiency of this mechanism allows for rapid synthesis of peptides with minimal side reactions due to the stability of protecting groups under various conditions .
Fmoc-Lys(Boc)-Bt has several scientific applications:
Solid-phase peptide synthesis (SPPS) serves as the foundational methodology for producing protected lysine derivatives like Fmoc-Lys(Boc)-Bt, where the compound is assembled stepwise on an insoluble polymeric resin. This approach enables precise control over amino acid incorporation while facilitating the removal of excess reagents and byproducts through simple filtration and washing steps [1] [6]. The synthesis initiates with the attachment of a protected amino acid to the resin, typically through its C-terminus. For lysine derivatives, this requires orthogonal protection schemes to differentiate between the α-amino group, ε-amino side chain, and carboxylic acid functionality. The resin swelling properties in solvents like DMF or DCM are critical for reagent accessibility throughout the synthesis [6].
The Fmoc-based strategy has largely replaced Boc chemistry in SPPS due to its true orthogonality and elimination of highly toxic hydrofluoric acid during final deprotection [1]. In standard protocols, the Fmoc group is removed using piperidine/DMF (1:4) in two treatments (5 and 10 minutes), exposing the α-amino group for subsequent coupling reactions. After each deprotection step, meticulous washing (alternating DMF and isopropanol until neutral pH) ensures complete removal of cleavage reagents and byproducts [6]. The ε-amino group remains protected by the acid-labile Boc group throughout the chain elongation process, providing stability during repetitive base treatments. This protection strategy enables the synthesis of complex architectures including branched peptides where the ε-amino group serves as a branching point for additional peptide chains or functional moieties [5].
Table 1: Key Building Blocks for Lysine Derivative Synthesis in SPPS
Compound Name | CAS Number | Protection Scheme | Molecular Weight | Primary Application |
---|---|---|---|---|
Fmoc-Lys(Boc)-OH | 71989-26-9 | α-amino: Fmocε-amino: Boc | 468.5 g/mol | Standard lysine incorporation |
Boc-Lys-OH | 13734-28-6 | α-amino: Bocε-amino: Free | 274.3 g/mol | Boc-SPPS applications |
Fmoc-D-Lys(Boc)-OH | 92122-45-7 | α-amino: Fmocε-amino: BocD-configuration | 468.5 g/mol | D-amino acid peptide synthesis |
Fmoc-Lys(Boc)-MPPA | 1356004-85-7 | α-amino: Fmocε-amino: BocLinker: MPPA | 646.74 g/mol | Low-epimerization C-terminal anchoring |
Orthogonal protection is paramount for selective functionalization of lysine's ε-amino group during peptide synthesis. The Fmoc/Boc combination represents the gold standard for lysine protection in Fmoc-SPPS, providing differential deprotection kinetics that enable precise synthetic control. The base-labile Fmoc group (removed by piperidine) protects the α-amino group during chain elongation, while the acid-labile Boc group (cleaved by trifluoroacetic acid) protects the ε-amino functionality [1] [5]. This orthogonality ensures that the ε-amino group remains protected throughout the synthesis until deliberate deprotection under acidic conditions, preventing unwanted side reactions or branching during peptide chain assembly [2].
Alternative protecting groups offer specialized advantages for specific synthetic needs. The 4-methyltrityl (Mtt) group provides exceptionally mild deprotection characteristics (1% TFA in DCM), making it invaluable for synthesizing side-chain modified peptides or cyclic structures where selective deprotection is required prior to cleavage from the resin [2]. The allyloxycarbonyl (Alloc) group enables orthogonal deprotection under neutral conditions using palladium(0) catalysts, facilitating selective functionalization in the presence of acid- and base-labile protecting groups [2]. For more specialized applications, the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group offers hydrazine-mediated deprotection, though this approach presents greater challenges in waste management and environmental impact [5] [6].
The choice of orthogonal protection directly influences the synthetic route for generating Fmoc-Lys(Boc)-Bt. The Boc group on the ε-amino group provides robust protection throughout the synthesis while maintaining compatibility with the final global acidolytic deprotection and cleavage step. This compatibility is essential because the Bt ester moiety (benzotriazole ester) represents an activated carboxylic acid species designed for subsequent amide bond formation. The chemical stability of the Boc group under basic conditions (piperidine deprotection) ensures that the ε-amino protection remains intact during repetitive Fmoc removal cycles, while its acid lability enables simultaneous deprotection during the final TFA cleavage [5].
The synthesis of activated esters like Fmoc-Lys(Boc)-Bt requires optimized coupling protocols to minimize racemization and maximize yield. Benzotriazole esters offer significant advantages in peptide synthesis due to their enhanced stability compared to acid chlorides and reduced racemization tendency compared to symmetric anhydrides. The activation of the carboxylic acid group typically employs carbodiimide-based reagents in combination with hydroxybenzotriazole (HOBt) derivatives [6]. DIC (diisopropylcarbodiimide) is preferred over DCC (dicyclohexylcarbodiimide) due to the superior solubility of the resulting urea byproduct, which facilitates purification and reduces contamination risks [6].
Recent advances have introduced more efficient coupling systems that significantly improve the synthesis of activated esters. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) represents a gold-standard coupling reagent for sterically hindered amino acids, offering rapid reaction kinetics and minimized epimerization [6]. When combined with collidine or DIEA (N,N-Diisopropylethylamine) as bases, HATU enables efficient conversion to Bt esters with excellent chiral integrity preservation. For industrial applications, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers advantages due to its crystalline nature, reduced explosion risk, and excellent coupling efficiency [6].
Microwave-assisted synthesis has emerged as a powerful tool for optimizing coupling reactions. Studies demonstrate that microwave irradiation at 60°C using TBTU/HOBt/DIEA coupling systems reduces reaction times to approximately 30 minutes while allowing reduced amino acid excess (1.2 equivalents) compared to conventional methods [10]. This approach significantly enhances reaction efficiency while reducing solvent consumption and energy input. Additionally, N-silylation strategies using bis(trimethylsilyl)acetamide protect the coupling site from premature Fmoc cleavage during slow coupling reactions, further improving yields for sterically demanding sequences [6].
Table 2: Performance Comparison of Coupling Reagents for Bt Ester Formation
Coupling Reagent | Reaction Time | Epimerization Risk | Byproduct Solubility | Industrial Scalability | Cost Considerations |
---|---|---|---|---|---|
DIC/HOBt | 30-60 min | Moderate | Moderate | Good | Low |
HATU/DIEA | 5-15 min | Low | High | Excellent | High |
COMU/collidine | 10-20 min | Very Low | High | Very Good | Moderate |
TBTU/HOBt/DIEA (microwave) | 20-30 min | Low | Moderate | Good | Moderate |
PyBOP/DIEA | 10-30 min | Low | High | Good | High |
Scaling up Fmoc-Lys(Boc)-Bt production presents significant challenges that differ markedly from laboratory-scale synthesis. Industrial production must address solvent consumption, waste management, and process economics while maintaining stringent quality control. Traditional SPPS generates approximately 3000-15,000 kg of waste per kg of final product, with solvents accounting for the largest proportion [10]. The heavy reliance on DMF (N,N-dimethylformamide) poses particular challenges due to its classification as a reproductive toxicant under EU REACH regulations, driving the search for sustainable alternatives [10].
Green chemistry approaches are transforming industrial peptide synthesis through innovative solvent systems and process intensification. Micellar catalysis using designer surfactants like TPGS-750-M enables peptide coupling in aqueous media, dramatically reducing organic solvent consumption [10]. Flow chemistry systems offer enhanced mass transfer efficiency and improved temperature control compared to batch reactors, particularly for exothermic coupling reactions. Additionally, polar aprotic solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) present more environmentally benign profiles while maintaining excellent swelling properties for resin-based synthesis [10].
The purification of protected peptide intermediates like Fmoc-Lys(Boc)-Bt requires specialized approaches at industrial scale. Countercurrent chromatography offers continuous purification capabilities that outperform traditional batch chromatography in both solvent efficiency and throughput. Crystallization-based purification exploits differential solubility characteristics in solvent/antisolvent systems, providing high-purity products without chromatographic separations. For the most challenging purifications, simulated moving bed chromatography enables continuous separation with significant reductions in solvent consumption and higher product concentrations in the eluent [5] [10]. These advanced purification technologies are essential for meeting the stringent quality requirements for pharmaceutical intermediates while maintaining economic viability in large-scale production.
Process analytical technology (PAT) implementation provides real-time monitoring of critical quality attributes during scale-up. In situ FTIR spectroscopy tracks coupling efficiency and potential side reactions, while automated sampling coupled with UHPLC analysis enables near-real-time assessment of reaction progression. These technologies support quality by design (QbD) approaches, ensuring consistent production of Fmoc-Lys(Boc)-Bt meeting pharmaceutical-grade specifications. The integration of continuous manufacturing platforms with PAT represents the cutting edge of peptide intermediate production, offering improved control, reduced waste, and enhanced economics compared to traditional batch processes [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2